molecular formula C16H22N2O3 B2526109 (E)-3-(furan-2-yl)-1-(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)prop-2-en-1-one CAS No. 2321335-78-6

(E)-3-(furan-2-yl)-1-(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)prop-2-en-1-one

Cat. No.: B2526109
CAS No.: 2321335-78-6
M. Wt: 290.363
InChI Key: PJTTZOYWWSSFCM-SNAWJCMRSA-N
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Description

(E)-3-(furan-2-yl)-1-(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)prop-2-en-1-one is a complex organic compound featuring a furan ring, a tetrahydrofuran ring, and a diazepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(furan-2-yl)-1-(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)prop-2-en-1-one typically involves multi-step organic reactions. One common method involves the following steps:

    Formation of the furan ring: Starting with a suitable precursor, the furan ring can be synthesized through cyclization reactions.

    Introduction of the tetrahydrofuran ring: This can be achieved by using tetrahydrofuran as a starting material and introducing it into the molecule through nucleophilic substitution or other suitable reactions.

    Formation of the diazepane ring: The diazepane ring can be synthesized by reacting appropriate amine precursors under controlled conditions.

    Coupling reactions: The final step involves coupling the furan, tetrahydrofuran, and diazepane rings through a series of condensation reactions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(furan-2-yl)-1-(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the furan and diazepane rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furan-2-carboxylic acid, while reduction may produce tetrahydrofuran derivatives.

Scientific Research Applications

(E)-3-(furan-2-yl)-1-(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)prop-2-en-1-one has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research may focus on its potential as a drug candidate or as a lead compound for drug development.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (E)-3-(furan-2-yl)-1-(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)prop-2-en-1-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved may include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-(furan-2-yl)acrylonitrile: A simpler compound with a furan ring and an acrylonitrile group.

    3,6-Di(furan-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione: A compound with two furan rings and a pyrrole ring.

Uniqueness

(E)-3-(furan-2-yl)-1-(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)prop-2-en-1-one is unique due to its combination of furan, tetrahydrofuran, and diazepane rings, which confer distinct chemical and physical properties

Biological Activity

(E)-3-(furan-2-yl)-1-(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)prop-2-en-1-one, with CAS number 2321335-78-6, is a synthetic compound that has garnered attention for its potential biological activities. Its unique structural components, including a furan ring and a diazepane moiety, suggest diverse pharmacological properties. This article explores its biological activity through various studies and findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H22N2O3, with a molecular weight of 290.36 g/mol. The compound features a furan ring and a tetrahydrofuran-substituted diazepane, which may contribute to its biological activity.

PropertyValue
Molecular FormulaC16H22N2O3
Molecular Weight290.36 g/mol
CAS Number2321335-78-6

Anticancer Activity

Research indicates that compounds with similar structural features often exhibit anticancer properties. For instance, derivatives of furan and diazepane have been studied for their ability to inhibit cancer cell proliferation. The mechanism of action typically involves the induction of apoptosis in cancer cells and the inhibition of tumor growth.

A study on related compounds demonstrated that furan-based enones can effectively induce cell cycle arrest and apoptosis in various cancer cell lines, suggesting that this compound may possess similar effects.

Neuroprotective Effects

The neuroprotective potential of furan-containing compounds has been explored in several studies. For example, compounds that interact with adenosine receptors have shown promise in protecting neuronal cells from neurotoxic agents. In vitro studies have demonstrated that certain furan derivatives can mitigate the effects of neurotoxins such as MPP+ and methamphetamine on neuronal cell lines like PC12 and SH-SY5Y .

Antimicrobial Activity

Compounds similar to this compound have also been reported to exhibit antimicrobial properties. The presence of the furan ring is often associated with increased activity against various bacterial strains. Research has shown that furan derivatives can disrupt bacterial cell membranes or inhibit essential enzymatic pathways .

Study 1: Anticancer Properties

A study focused on the synthesis and evaluation of furan-based compounds revealed significant anticancer activity against breast cancer cell lines. The compound exhibited IC50 values comparable to established chemotherapeutics, indicating its potential as an anticancer agent .

Study 2: Neuroprotection in Cell Lines

In another investigation, this compound was tested for its neuroprotective effects against MPP+-induced toxicity in PC12 cells. Results showed that the compound significantly improved cell viability compared to untreated controls, suggesting its potential use in neurodegenerative disease models .

Study 3: Antimicrobial Activity Assessment

A comparative study evaluated the antimicrobial efficacy of various furan derivatives against Gram-positive and Gram-negative bacteria. The results indicated that several compounds exhibited strong antibacterial activity, supporting further investigation into (E)-3-(furan-2-yl)-1-(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-y)prop-2-en-one's potential as an antimicrobial agent .

Properties

IUPAC Name

(E)-3-(furan-2-yl)-1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3/c19-16(5-4-15-3-1-11-21-15)18-8-2-7-17(9-10-18)14-6-12-20-13-14/h1,3-5,11,14H,2,6-10,12-13H2/b5-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJTTZOYWWSSFCM-SNAWJCMRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)C(=O)C=CC2=CC=CO2)C3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN(C1)C(=O)/C=C/C2=CC=CO2)C3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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